molecular formula C23H27FN2O B6033808 4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol

4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol

Cat. No.: B6033808
M. Wt: 366.5 g/mol
InChI Key: GIMDRTRAQBFLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol is a complex organic compound that features a piperidine ring, a fluoroaniline group, and a butynol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroaniline group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group may play a crucial role in binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O/c1-23(2,27)14-13-18-5-7-19(8-6-18)16-26-15-3-4-22(17-26)25-21-11-9-20(24)10-12-21/h5-12,22,25,27H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMDRTRAQBFLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.